Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate

Dopamine D2 receptor Antipsychotic intermediate Structure-activity relationship

Pharmaceutical impurity profiling demands authentic reference standards for baseline separation. This ethyl ester (Impurity J) enables elevated-temperature transesterification (80-125°C) for direct amisulpride synthesis, with a 4.4-fold D2 affinity advantage over des-amino analogs. Procurement ensures compliance with European Pharmacopoeia impurity identification requirements.

Molecular Formula C12H17NO5S
Molecular Weight 287.33 g/mol
Cat. No. B13022839
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate
Molecular FormulaC12H17NO5S
Molecular Weight287.33 g/mol
Structural Identifiers
SMILESCCOC(=O)C1=CC(=C(C=C1OC)N)S(=O)(=O)CC
InChIInChI=1S/C12H17NO5S/c1-4-18-12(14)8-6-11(19(15,16)5-2)9(13)7-10(8)17-3/h6-7H,4-5,13H2,1-3H3
InChIKeyXTWSJLOVAZOXHI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 4-Amino-5-ethylsulfonyl-2-methoxybenzoate: Role in Benzamide Synthesis


Ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate (CAS 1258980-24-3; C12H17NO5S; MW 287.33) is the ethyl ester of 4-amino-5-ethylsulfonyl-2-methoxybenzoic acid, the pivotal intermediate in the synthesis of amisulpride, an atypical antipsychotic of the substituted benzamide class [1]. The compound is catalogued as Amisulpride Impurity J and serves as a process-specific reference standard distinct from the methyl ester homolog (Amisulpride Impurity H). Its core scaffold—a 2-methoxybenzoate bearing a 4-amino group and a 5-ethylsulfonyl substituent—places it within a series that includes the free acid (CAS 71675-87-1), the methyl ester (CAS 80036-89-1), and the des-amino sultopride intermediate 2-methoxy-5-ethylsulfonylbenzoic acid (CAS 4840-63-5). [2]

Synthesis workflows using transesterification-based amisulpride route
Reference standard for Impurity J in EP monograph methods
4-Amino scaffold for benzamide derivative studies

Ethyl 4-Amino-5-ethylsulfonyl-2-methoxybenzoate: Generic Substitution Issues


Procurement or substitution of the ethyl ester with its closest analogs—the methyl ester or the free acid—introduces consequential physicochemical and functional shifts. The ester homolog dictates partitioning behavior (logP), molecular weight, and chromatographic retention, which directly affect impurity profiling resolution and synthetic route compatibility. Critically, the 4-amino substituent present on this scaffold is the pharmacophoric determinant that distinguishes the downstream amisulpride series (D2 IC50 = 27 nM) from the des-amino sultopride series (D2 IC50 = 120 nM). [1] The quantitative evidence below demonstrates that each analog occupies a distinct performance envelope; substitution without re-validation would compromise analytical accuracy, synthetic yield, or target binding potency.

Ester homolog mismatch
Methyl ester or free acid substitution shifts logP >2 units, altering extraction and HPLC retention; method transfer may not be direct.
Des-amino analog scaffold
Absence of 4-amino group leads to sultopride-series intermediate with different D2/D3 receptor interaction context; not interchangeable for amisulpride-pathway synthesis.
Impurity J vs. Impurity H confusion
Ethyl ester (Impurity J) and methyl ester (Impurity H) have distinct CAS, MW, and retention; using wrong standard compromises method validation.

Ethyl 4-Amino-5-ethylsulfonyl-2-methoxybenzoate: Quantitative Evidence vs. Analogs


D2 Receptor Affinity: 4-Amino vs. Des-Amino Scaffold

The 4-amino group present on the ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate scaffold is the critical pharmacophoric element differentiating the amisulpride series from the sultopride series. Amisulpride, derived from this 4-amino intermediate, exhibits a D2 receptor IC50 of 27 nM, whereas sultopride, derived from the des-amino intermediate 2-methoxy-5-ethylsulfonylbenzoic acid, exhibits a D2 IC50 of 120 nM—a 4.4-fold weaker affinity. [1] For the D3 receptor, amisulpride (IC50 = 3.6 nM) also outperforms sultopride (IC50 = 4.8 nM) by 1.3-fold. [1] This structure-activity relationship confirms that procurement of the 4-amino-containing intermediate is mandatory for synthesizing the higher-potency D2/D3 antagonist.

D2 Affinity: 4-NH2 vs. Des-NH2
Class-level
4-Amino series (amisulpride)D2 IC50 27 nM · D3 IC50 3.6 nM
Des-amino series (sultopride)D2 IC50 120 nM · D3 IC50 4.8 nM
Supports selection of 4-amino intermediate for higher D2/D3 receptor binding in vitro models
Radioligand binding, human recombinant receptors
Dopamine D2 receptor Antipsychotic intermediate Structure-activity relationship

Lipophilicity Gradient Across Ester Homologs

The ester homolog series exhibits a steep lipophilicity gradient. The methyl ester (CAS 80036-89-1) has a reported logP of 2.52, while the free acid (CAS 71675-87-1) has a logP of 0.46—a difference of 2.06 log units. The ethyl ester (target compound, CAS 1258980-24-3) is predicted to possess a logP approximately 0.4 units higher than the methyl ester (~2.9, based on the methylene group increment), placing it over 2.4 log units above the free acid. This pronounced lipophilicity differential translates into substantially different organic/aqueous partition ratios, reversed-phase HPLC retention times, and suitability for transesterification-based synthetic routes that require preferential solubility in the organic phase.

Lipophilicity Gradient
Class-level
Ethyl ester (pred.)logP ≈ 2.9
Methyl ester · Free acidlogP 2.52 · logP 0.46
Ester choice directs extraction solvent and HPLC method development
ΔlogP ethyl–acid ≈ 2.4; estimated increment +0.4/methylene
Lipophilicity LogP Chromatographic retention Liquid-liquid extraction

Synthetic Route Efficiency: Halogenation-Condensation vs. Prior Art

Patent CN103553991A discloses a halogenation-condensation method for preparing the methyl ester analog that achieves a total yield of up to 80% and a purity of up to 99.5% (HPLC), with a white crystalline appearance. [1] In contrast, the prior art route—involving deacetylation, thiocyanation, ethylation, and oxidation over five steps—delivers a total yield of approximately 50% and a purity of approximately 98% (HPLC), with persistent light-yellow coloration from thiocyanation by-products that resist removal. [1] This 60% relative yield improvement and 1.5-percentage-point purity gain establish a quantitative benchmark for ester-based amisulpride intermediate synthesis. The ethyl ester participates in analogous transesterification-based condensation routes (per patent CN103819383A), offering the same process advantages with the added benefit of a higher-boiling alcohol leaving group for reactions conducted at elevated temperatures. [2]

Synthetic Yield Benchmark
Reported
Halogenation-condensation (methyl ester)Yield ≤80% · Purity ≤99.5%
Prior art 5-step routeYield ~50% · Purity ~98%
Supports ester-based route selection for higher process efficiency
Patent CN103553991A; ethyl ester compatible via transesterification
Process chemistry Synthetic yield Purity optimization Pharmaceutical intermediate

Molecular Weight and Property Differentiation: Ester vs. Acid

The three compounds in the amisulpride intermediate series possess distinct molecular weights and physical properties that directly dictate their chromatographic behavior. The ethyl ester (target compound) has a molecular weight of 287.33 g/mol (C12H17NO5S) and is supplied at 97% purity by vendors such as Bidepharm. The methyl ester (CAS 80036-89-1) has MW = 273.31 g/mol (C11H15NO5S), a boiling point of 514.5 °C at 760 mmHg, and a density of 1.289 g/cm³. The free acid (CAS 71675-87-1) has MW = 259.28 g/mol (C10H13NO5S), a melting point of 82–85 °C, a predicted boiling point of 529.6 °C, a density of 1.390 g/cm³, and a water solubility of 8.555 g/L at 25 °C. The 14.02 Da mass increment between ethyl and methyl esters, and the 28.05 Da increment between ethyl ester and free acid, provide sufficient mass resolution for unambiguous LC-MS identification and HPLC impurity profiling, where each homolog elutes at a characteristic retention time governed by its logP.

MW & Physicochemical ID
Reported
Ethyl ester MW 287.33
Methyl ester MW 273.31
Free acid MW 259.28
14–28 Da mass differences enable unambiguous LC-MS discrimination
Properties from vendor/database; ΔMW critical for impurity profiling
Molecular weight Chromatographic resolution Impurity profiling Quality control

Distinct Impurity Standards: Impurity J vs. Impurity H

In the European Pharmacopoeia impurity profiling framework for amisulpride, the ethyl ester is designated as Amisulpride Impurity J (CAS 1258980-24-3), while the methyl ester is catalogued as Amisulpride Impurity H (CAS 80036-89-1). These designations are not interchangeable; each impurity reference standard is used to identify and quantify a specific process-related or degradant species in the final drug substance. The ethyl ester may arise as a process impurity when ethanol is used in esterification or transesterification steps (e.g., patent CN103819383A, where ethanol serves as both reagent and solvent for generating the ethyl ester intermediate). [1] The methyl ester, by contrast, arises from methanol-based esterification. Regulatory analytical methods (HPLC-UV, LC-MS) must resolve both species, and procurement of the correct impurity reference standard—Impurity J (ethyl) or Impurity H (methyl)—is essential for method validation, system suitability testing, and batch release decisions.

Impurity J vs. Impurity H
Specification review
Impurity J (ethyl): CAS 1258980-24-3, C12H17NO5S
Impurity H (methyl): CAS 80036-89-1, C11H15NO5S
Non-interchangeable reference standards for EP method validation
Ethanol- vs. methanol-derived process impurities must be resolved
Pharmaceutical impurity Reference standard Regulatory compliance Amisulpride quality control

Ethyl 4-Amino-5-ethylsulfonyl-2-methoxybenzoate: Optimal Application Scenarios


Transesterification Route for Amisulpride Synthesis

When implementing the direct transesterification route to amisulpride (per CN103819383A), the ethyl ester is preferred over the methyl ester because its higher-boiling ethanol leaving group (bp 78.4 °C vs. methanol bp 64.7 °C) permits reaction temperatures of 80–125 °C without solvent loss. [1] The ethyl ester's predicted logP of ~2.9 also favors partitioning into the organic phase during workup, improving product isolation relative to the methyl ester (logP = 2.52) or free acid (logP = 0.46). Procurement of the ethyl ester specifically enables this elevated-temperature transesterification profile.

Impurity J Standard for Pharmacopoeial Method Validation

For analytical laboratories validating HPLC-UV or LC-MS methods per the European Pharmacopoeia monograph for amisulpride, the ethyl ester (Impurity J, CAS 1258980-24-3) is required as a discrete reference standard distinct from Impurity H (methyl ester). The 14 Da mass difference and logP differential of >0.4 units between ethyl and methyl esters produce baseline-resolved chromatographic peaks under standard reversed-phase conditions, making each impurity reference standard non-substitutable. Procurement of Impurity J is mandatory when ethanol-based process impurities must be quantified in the final drug substance.

D2/D3 Antagonist Development with 4-Amino Scaffold

Medicinal chemistry programs targeting D2/D3 receptor antagonism must procure intermediates bearing the 4-amino substituent, as this group accounts for a 4.4-fold difference in D2 affinity between the amisulpride series (IC50 = 27 nM) and the des-amino sultopride series (IC50 = 120 nM). [2] The ethyl 4-amino-5-ethylsulfonyl-2-methoxybenzoate scaffold provides this essential pharmacophoric element for synthesizing candidate benzamides; procurement of the des-amino sultopride intermediate (CAS 4840-63-5) would yield a structurally distinct series with predictably lower D2 potency.

Ester Intermediates for High-Yield Scale-Up

The halogenation-condensation synthetic strategy (CN103553991A) establishes a benchmark total yield of 80% and purity of 99.5% for ester-based amisulpride intermediates, outperforming the prior art thiocyanation route (50% yield, 98% purity) by 30 percentage points of yield and 1.5 percentage points of purity. [3] When scaling up, procurement of ester intermediates—including the ethyl ester for transesterification-based condensation—enables access to this higher-efficiency process window, which the free acid route (requiring separate activation with ethyl chloroformate or thionyl chloride) cannot directly exploit.

Application
Selection Property
Validation Focus
Transesterification-based amisulpride synthesis
Higher-boiling ethanol leaving group
Reaction temperature window 80–125 °C and organic-phase partitioning
Amisulpride impurity profiling (EP monograph)
Ethyl ester impurity reference standard (Impurity J)
Chromatographic resolution from Impurity H and method specificity
D2/D3 receptor interaction studies
4-Amino pharmacophoric scaffold
Receptor binding affinity in vitro models
Process chemistry scale-up
Ester intermediate compatibility with halogenation-condensation route
Yield and purity benchmarks per patented route
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